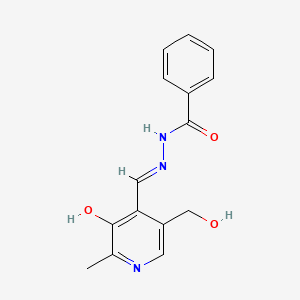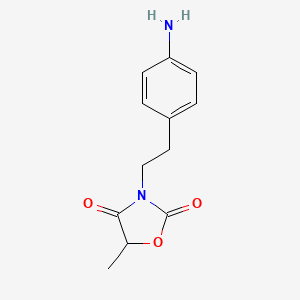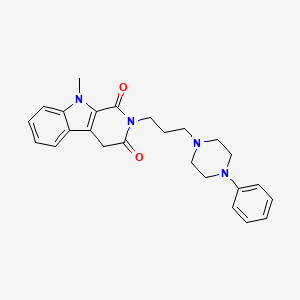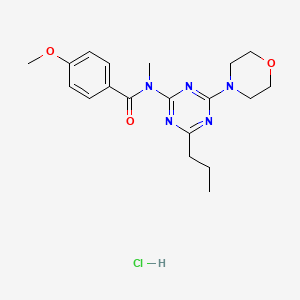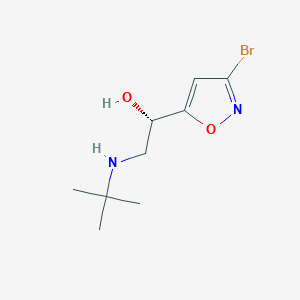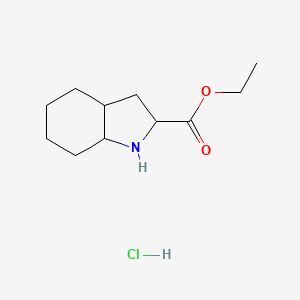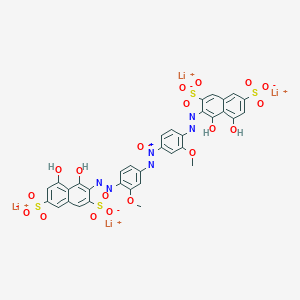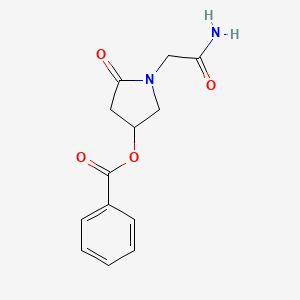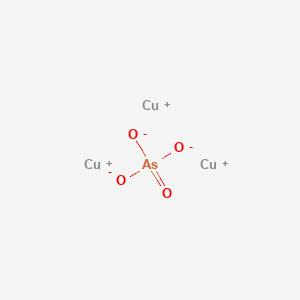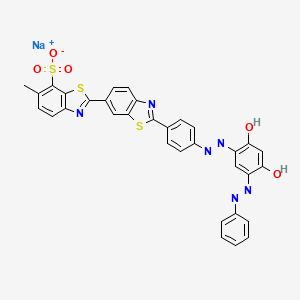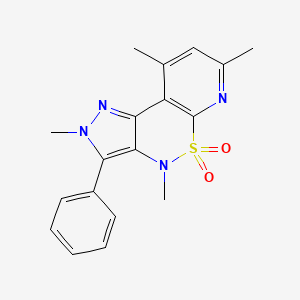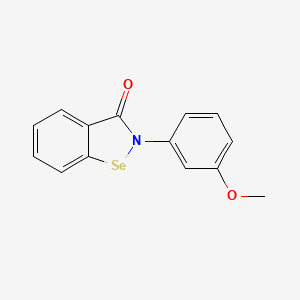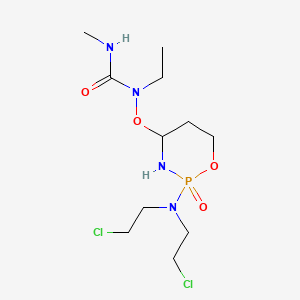
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N'-methyl-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide is a complex chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide typically involves multiple stepsThe final step involves the incorporation of the urea moiety and the P-oxide group under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide undergoes various chemical reactions, including:
Oxidation: The P-oxide group can undergo further oxidation under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different derivatives.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its unique reactivity and ability to form stable intermediates .
Biology
In biological research, it is studied for its potential interactions with biomolecules and its effects on cellular processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent due to its ability to interfere with DNA replication .
Industry
In the industrial sector, it is used in the production of specialized chemicals and materials, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. The P-oxide group may also contribute to its reactivity and ability to form stable complexes with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide
Uniqueness
The uniqueness of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide lies in its specific structure, which combines the reactivity of the bis(2-chloroethyl)amino group with the stability of the tetrahydro-2H-1,3,2-oxazaphosphorin ring and the P-oxide group. This combination of features makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
81733-15-5 |
|---|---|
Molecular Formula |
C11H23Cl2N4O4P |
Molecular Weight |
377.20 g/mol |
IUPAC Name |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1-ethyl-3-methylurea |
InChI |
InChI=1S/C11H23Cl2N4O4P/c1-3-17(11(18)14-2)21-10-4-9-20-22(19,15-10)16(7-5-12)8-6-13/h10H,3-9H2,1-2H3,(H,14,18)(H,15,19) |
InChI Key |
VMXOXMNXKZDRNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)NC)OC1CCOP(=O)(N1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
